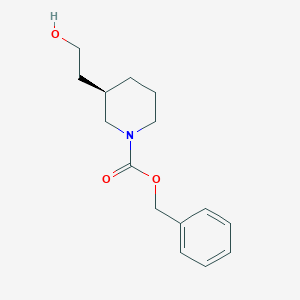
(R)-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester is a chemical compound with a piperidine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester typically involves the reaction of ®-3-(2-Hydroxy-ethyl)-piperidine with benzyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and continuous flow systems to ensure efficient and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
®-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid methyl ester
- ®-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid ethyl ester
Uniqueness
®-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester is unique due to its specific ester group, which can influence its reactivity and interactions compared to other similar compounds
Propriétés
Formule moléculaire |
C15H21NO3 |
|---|---|
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
benzyl (3R)-3-(2-hydroxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c17-10-8-13-7-4-9-16(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,13,17H,4,7-12H2/t13-/m1/s1 |
Clé InChI |
WJWVPZLPLBICGI-CYBMUJFWSA-N |
SMILES isomérique |
C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)CCO |
SMILES canonique |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12103699.png)
![N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B12103703.png)
![(4R)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol](/img/structure/B12103705.png)





![3a,5a,5b,8,8,11a-Hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12103744.png)
![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]hexanoic acid](/img/structure/B12103754.png)
![5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B12103762.png)

